molecular formula C13H30ClN B13769537 N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride CAS No. 64467-51-2

N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride

Cat. No.: B13769537
CAS No.: 64467-51-2
M. Wt: 235.84 g/mol
InChI Key: JXSGTXAQYFWMIM-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride (CID 47388) is a tertiary amine hydrochloride with a branched aliphatic structure. Its molecular formula is C₁₃H₂₉N·HCl, and its SMILES representation is CCCC(CCC)(CCC)N(C)CC . The InChIKey (UUTIEDHDKCISQX-UHFFFAOYSA-N) and InChI string (InChI=1S/C13H29N/c1-6-10-13(11-7-2,12-8-3)14(5)9-4/h6-12H2,1-5H3) provide precise structural identifiers for computational and analytical applications .

Properties

CAS No.

64467-51-2

Molecular Formula

C13H30ClN

Molecular Weight

235.84 g/mol

IUPAC Name

ethyl-methyl-(4-propylheptan-4-yl)azanium;chloride

InChI

InChI=1S/C13H29N.ClH/c1-6-10-13(11-7-2,12-8-3)14(5)9-4;/h6-12H2,1-5H3;1H

InChI Key

JXSGTXAQYFWMIM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)[NH+](C)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Ethyl-N-methyl-4-propyl-4-heptanamine Hydrochloride

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis starting from appropriate heptanone or heptanal derivatives. The key steps generally include:

  • Formation of the 4-propyl-4-heptanone or 4-propyl-4-heptanal intermediate.
  • Reductive amination or alkylation to introduce the N-ethyl-N-methyl amine group.
  • Conversion of the free amine to its hydrochloride salt for enhanced stability and solubility.

This approach aligns with common synthetic routes for tertiary amines bearing bulky alkyl substituents on a heptane backbone.

Specific Synthetic Routes and Experimental Conditions

Reductive Amination Route

One widely reported method involves reductive amination of 4-propyl-4-heptanone with ethylmethylamine under reducing conditions:

Step Reagents & Conditions Description Yield (%)
1 4-Propyl-4-heptanone + N-ethyl-N-methylamine Reaction in presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst (e.g., Pd/C) Intermediate formation of tertiary amine
2 Acidification with HCl Conversion of free amine to hydrochloride salt Purification by recrystallization
  • Typical solvent: Methanol or ethanol.
  • Temperature: Room temperature to 50 °C.
  • Reaction time: 12–24 hours.

This method benefits from mild conditions and straightforward purification steps.

Alkylation of Secondary Amine

An alternative synthesis involves alkylation of N-methyl-4-propyl-4-heptanamine with ethyl halide (e.g., ethyl bromide or chloride), followed by salt formation:

Step Reagents & Conditions Description Yield (%)
1 N-Methyl-4-propyl-4-heptanamine + Ethyl halide Alkylation under basic conditions (e.g., K2CO3) in polar aprotic solvent (e.g., acetonitrile) Formation of tertiary amine
2 Treatment with HCl gas or aqueous HCl Formation of hydrochloride salt Purification by crystallization

This route allows selective introduction of the ethyl group on the nitrogen atom and is useful when the secondary amine precursor is readily available.

Purification and Characterization

After synthesis, the hydrochloride salt is typically purified by recrystallization from solvents such as ethanol or isopropanol. The product's identity and purity are confirmed by:

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages Typical Yield (%)
Reductive Amination 4-Propyl-4-heptanone + N-ethyl-N-methylamine Sodium cyanoborohydride or Pd/C + H2 Room temp to 50 °C, 12–24 h Mild conditions, straightforward Requires ketone precursor 45–60
Alkylation N-Methyl-4-propyl-4-heptanamine + Ethyl halide K2CO3, acetonitrile Reflux or room temp, 6–12 h Selective N-ethylation Requires secondary amine precursor 50–65

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of amine metabolism and as a model compound for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. It can also bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride, we compare it with structurally or functionally related compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
N-Ethyl-N-methyl-4-propyl-4-heptanamine HCl C₁₃H₂₉N·HCl 235.8 Tertiary amine, branched alkane No literature data available
Ethyl 4-ANPP Hydrochloride C₂₁H₂₈N₂·2HCl 381.4 Piperidine, benzyl substituents Forensic reference standard
4-Hydroxy DiPT Hydrochloride C₁₆H₂₄N₂O·HCl 296.8 Indole, isopropylamine Psychedelic research standard
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₁NO₂·HCl 189.6 Catechol, primary amine Neurotransmitter (dopamine analog)

Key Comparative Insights

Structural Complexity and Functional Groups

  • N-Ethyl-N-methyl-4-propyl-4-heptanamine HCl features a branched aliphatic tertiary amine , distinct from the piperidine core of Ethyl 4-ANPP (a fentanyl precursor) or the indole ring of 4-Hydroxy DiPT . Its lack of aromaticity contrasts with dopamine hydrochloride’s catechol group .

Applications While Ethyl 4-ANPP and 4-Hydroxy DiPT are used in forensic and psychedelic research, respectively , the absence of data for N-Ethyl-N-methyl-4-propyl-4-heptanamine HCl limits its known applications.

Stability and Handling

  • Ethyl 4-ANPP is stable for ≥5 years at -20°C , whereas storage conditions for N-Ethyl-N-methyl-4-propyl-4-heptanamine HCl are unspecified. Both require handling as hazardous materials due to amine reactivity .

Biological Activity

N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride, commonly referred to as a derivative of heptanamine, is a compound of interest due to its potential biological activities. This article examines its structural characteristics, synthesis, and biological effects, along with relevant research findings and case studies.

Structural Characteristics

This compound has the molecular formula C12H27NC_{12}H_{27}N and a molecular weight of approximately 219.79 g/mol. The compound features a heptane backbone with a propyl group and a methyl substituent on the nitrogen atom, which contributes to its unique biological properties. The presence of the hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various applications in biological research .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the production of high-purity compounds. The synthesis process is crucial for ensuring that the compound can be used reliably in biological assays and experiments.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that it may act as an enzyme inhibitor, affecting metabolic pathways related to neurotransmitter regulation and potentially exhibiting antimicrobial properties.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research has indicated that similar compounds exhibit enzyme inhibition, which could be extrapolated to this compound. For instance, studies on related amines have shown that they can inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Toxicological Assessments :
    • A review of N-nitrosomethyl-n-alkylamines (NMAs), structurally similar compounds, revealed potential carcinogenic effects in animal models. These studies highlighted the importance of understanding the genotoxic mechanisms through which NMAs operate, suggesting that this compound may require similar evaluations for safety assessments .
  • Comparative Analysis :
    • A comparative study involving structurally related compounds indicated that variations in alkyl chain length and substitution patterns significantly influence biological activity. This suggests that this compound may exhibit distinct pharmacological profiles compared to simpler amines like N-Methylheptylamine or 1-Heptylamine.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
N-Ethyl-N-methyl-4-propyl-4-heptanamine HClC12H27NHydrochloride salt form; potential enzyme inhibitor
N-MethylheptylamineC8H19NLacks propyl substitution; simpler structure
1-HeptylamineC7H17NPrimary amine; no methyl substitution on nitrogen
N,N-Dimethyl-4-propyl-4-heptanamineC11H26NContains two methyl groups on nitrogen

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-N-methyl-4-propyl-4-heptanamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of a secondary amine precursor (e.g., 4-propyl-4-heptanamine) with ethyl and methyl halides under anhydrous conditions. Key steps include:

  • Step 1 : Reacting the amine with ethyl iodide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Step 2 : Introducing methyl groups using methyl bromide in the presence of a base (e.g., K₂CO₃) to prevent side reactions.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) to achieve ≥95% purity .
  • Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.5 ppm for alkyl/amine protons) .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λmax ~255 nm for quantification) .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the amine group) .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. Mitigation approaches include:

  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically.
  • DoE Optimization : Apply Design of Experiments (DoE) to variables (e.g., solvent polarity, catalyst loading) to identify critical parameters affecting yield .
  • Case Study : A 20% yield drop during scale-up was resolved by switching from batch to flow chemistry, improving mixing efficiency and reducing side-product formation .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified alkyl chains (e.g., replacing propyl with butyl) or substituents (e.g., halogenation) to assess steric/electronic effects .
  • Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities and validate with in vitro data .

Q. What analytical techniques are critical for distinguishing between polymorphic forms of the hydrochloride salt?

  • Methodological Answer :

  • XRPD : X-ray powder diffraction to identify crystalline vs. amorphous phases (characteristic peaks at 2θ = 10–30°) .
  • DSC/TGA : Differential scanning calorimetry (endothermic peaks for melting) and thermogravimetric analysis (weight loss due to HCl release) to assess thermal stability .
  • ssNMR : Solid-state ¹³C NMR to detect differences in hydrogen bonding and crystal packing .

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